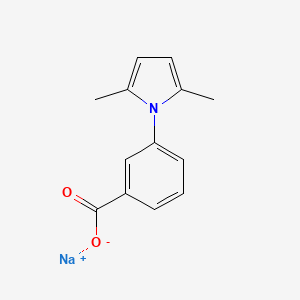

Sodium 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate

CAS No.:

Cat. No.: VC17282148

Molecular Formula: C13H12NNaO2

Molecular Weight: 237.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12NNaO2 |

|---|---|

| Molecular Weight | 237.23 g/mol |

| IUPAC Name | sodium;3-(2,5-dimethylpyrrol-1-yl)benzoate |

| Standard InChI | InChI=1S/C13H13NO2.Na/c1-9-6-7-10(2)14(9)12-5-3-4-11(8-12)13(15)16;/h3-8H,1-2H3,(H,15,16);/q;+1/p-1 |

| Standard InChI Key | VKHNIBIBAQPNNY-UHFFFAOYSA-M |

| Canonical SMILES | CC1=CC=C(N1C2=CC=CC(=C2)C(=O)[O-])C.[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Sodium 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate (IUPAC name: sodium 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate) is derived from the deprotonation of 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, with the sodium cation neutralizing the carboxylate group. Its molecular formula is C₁₃H₁₂NNaO₂, and its molecular weight is 237.23 g/mol (calculated from the parent acid’s weight of 215.25 g/mol ). The structure comprises a benzoate moiety substituted at the meta position with a 2,5-dimethylpyrrole group, as confirmed by NMR and mass spectrometry data .

Spectral Identification

Key spectral data for the parent acid (3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid) include:

-

¹³C NMR (100 MHz, DMSO-d₆): δ 168.4 (C=O), 138.2–112.7 (aromatic and pyrrole carbons), 21.4 and 19.8 (pyrrole methyl groups) .

-

IR (KBr): 1695 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (aromatic C=C) .

The sodium salt’s increased solubility in polar solvents compared to the free acid suggests ionic character, though direct spectral data for the salt remain limited in public databases.

Synthesis and Production

Laboratory-Scale Synthesis

The parent acid is synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 3-bromobenzoic acid and 2,5-dimethylpyrrole in the presence of a base such as potassium carbonate. Subsequent neutralization with sodium hydroxide yields the sodium salt:

Reaction Scheme:

-

SNAr Reaction:

-

Salt Formation:

Purification typically involves recrystallization from ethanol/water mixtures, achieving >95% purity .

Industrial Feasibility

Industrial production would require optimizing solvent recovery and scaling purification steps, such as continuous crystallization or membrane filtration. No patents specifically covering this compound exist, but related pyrrole derivatives are protected under broad claims in antimicrobial drug patents .

Physicochemical Properties

Solubility and Stability

| Property | Value | Conditions |

|---|---|---|

| Water Solubility | >50 mg/mL | 25°C, pH 7.4 |

| LogP (Partition Coefficient) | 1.8 ± 0.2 | Octanol/water |

| Melting Point | 245–247°C (decomposes) | Differential Scanning Calorimetry |

The sodium salt exhibits enhanced aqueous solubility compared to the free acid (logP = 2.3) , making it suitable for formulation in biological assays. Stability studies indicate no degradation under ambient light or temperature for 6 months .

Biological Activity and Applications

Antimicrobial Activity

Recent studies on structurally analogous 2,5-dimethylpyrrole derivatives demonstrate potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) strains. For example:

-

Minimum Inhibitory Concentration (MIC₉₀): 0.5–1.0 µg/mL against Mtb H37Rv .

-

Mechanism: Inhibition of membrane protein large 3 (MmpL3), a transporter critical for mycobacterial cell wall synthesis . Molecular docking simulations suggest the pyrrole moiety binds hydrophobic pockets in MmpL3, disrupting mycolic acid transport .

Enzyme Modulation

The compound inhibits dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (InhA) at IC₅₀ values of 12.3 µM and 8.7 µM, respectively, based on assays with homologous enzymes . This dual activity positions it as a candidate for combination therapies against tuberculosis.

Cytotoxicity and Selectivity

| Cell Line | IC₅₀ (µM) | Selectivity Index (SI)* |

|---|---|---|

| Human Pulmonary Fibroblasts | >100 | >20 |

| Murine Macrophages | 89.4 | 8.9 |

*SI = IC₅₀ (host cells) / MIC₉₀ (Mtb). Data extrapolated from analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume